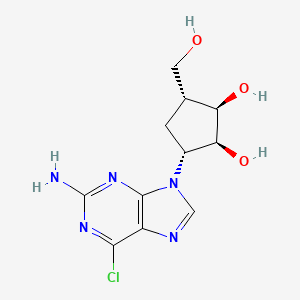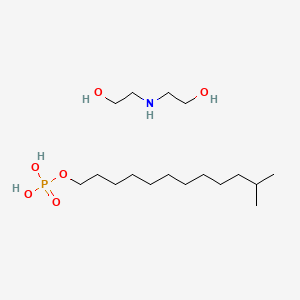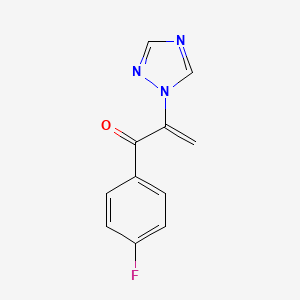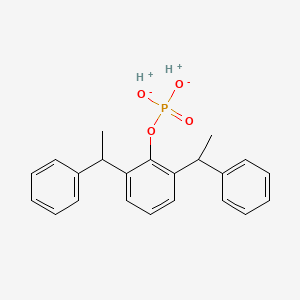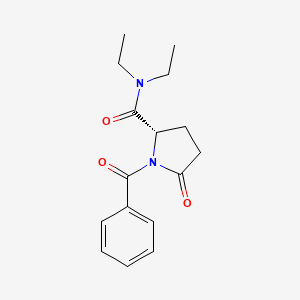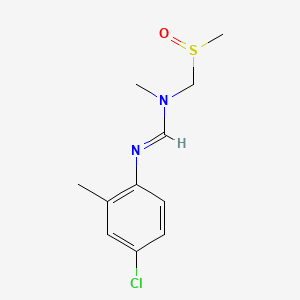
Methanimidamide, N'-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is a chemical compound known for its diverse applications in various fields. It is characterized by its molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- involves several steps. One common method includes the reaction of 4-chloro-2-methylaniline with formaldehyde and methylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Analyse Des Réactions Chimiques
Types of Reactions
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, reduced, or halogenated forms .
Applications De Recherche Scientifique
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby disrupting metabolic pathways. This inhibition is often achieved through the formation of a stable complex between the compound and the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanimidamide, N’-(4-chloro-2-methylphenyl)-N,N-dimethyl-
- Methanimidamide, N-butyl-N’-(4-chloro-2-methylphenyl)-N-methyl-
- N-(4-Chloro-2-methylphenyl)-N-hydroxy methanimidamide
Uniqueness
Methanimidamide, N’-(4-chloro-2-methylphenyl)-N-methyl-N-((methylsulfinyl)methyl)- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and industrial applications .
Propriétés
Numéro CAS |
57350-35-3 |
|---|---|
Formule moléculaire |
C11H15ClN2OS |
Poids moléculaire |
258.77 g/mol |
Nom IUPAC |
N'-(4-chloro-2-methylphenyl)-N-methyl-N-(methylsulfinylmethyl)methanimidamide |
InChI |
InChI=1S/C11H15ClN2OS/c1-9-6-10(12)4-5-11(9)13-7-14(2)8-16(3)15/h4-7H,8H2,1-3H3 |
Clé InChI |
WJZQHVFWZUCEQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=CN(C)CS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


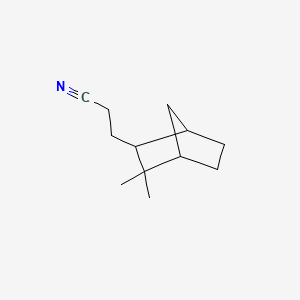
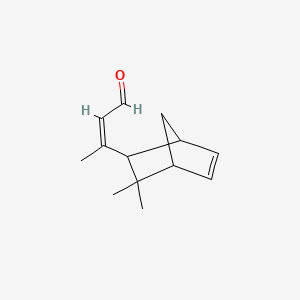
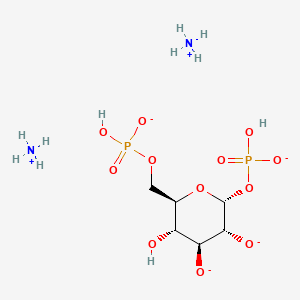
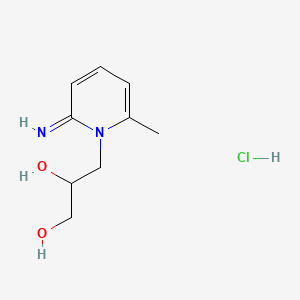
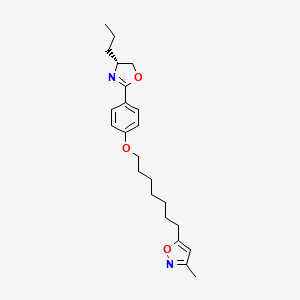
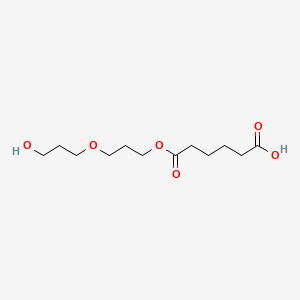
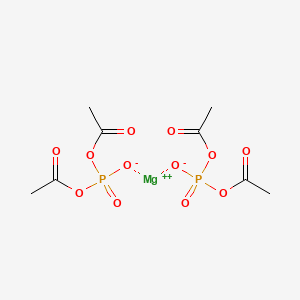
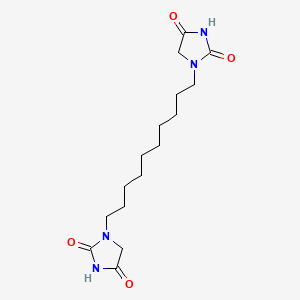
![[(2S,11S,14R,15S,17R)-14-acetyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl] acetate](/img/structure/B12672205.png)
